molecular formula C10H9FO3 B1581349 Methyl 4-fluorobenzoylacetate CAS No. 63131-29-3

Methyl 4-fluorobenzoylacetate

Cat. No. B1581349
CAS RN: 63131-29-3
M. Wt: 196.17 g/mol
InChI Key: HGLVYXXPRSNKQN-UHFFFAOYSA-N
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Description

“Methyl 4-fluorobenzoylacetate” is a chemical compound with the linear formula FC6H4COCH2CO2CH3 . It has a molecular weight of 196.18 . It is also known by the synonym "Methyl 3-(4-fluorophenyl)-3-oxopropionate" .


Synthesis Analysis

“Methyl 4-fluorobenzoylacetate” has been used in the synthesis of 3-amino-4-(4-fluoro-phenyl)furazan and a series of substituted coumarin derivatives, which are potential 5-lipoxygenase inhibitors .


Molecular Structure Analysis

The molecular structure of “Methyl 4-fluorobenzoylacetate” is represented by the SMILES string COC(=O)CC(=O)c1ccc(F)cc1 . The InChI key for this compound is HGLVYXXPRSNKQN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 4-fluorobenzoylacetate” is a liquid at room temperature . It has a refractive index of 1.521 (lit.) and a density of 1.228 g/mL at 25 °C (lit.) . The compound has a molecular weight of 196.18 .

Scientific Research Applications

1. Cosmetic, Drug, and Food Preservative Analysis

Methyl 4-fluorobenzoylacetate, similar to Methyl 4-hydroxybenzoate (commonly known as methyl paraben), finds relevance in cosmetics, personal-care products, and as a food preservative. A study by Sharfalddin et al. (2020) analyzed Methyl 4-hydroxybenzoate using single crystal X-ray structure determination and computational calculations. This type of analysis could be applicable to Methyl 4-fluorobenzoylacetate for understanding its structural properties and potential uses in cosmetic and food industries (Sharfalddin et al., 2020).

2. Biotransformation Studies in Medicine

In medicinal chemistry, compounds similar to Methyl 4-fluorobenzoylacetate are often subjects of biotransformation studies. For instance, Nobilis et al. (2007) investigated the biotransformation of flubendazole, which includes a similar fluorobenzoyl structure. Such research can shed light on the metabolic pathways and therapeutic potential of related compounds (Nobilis et al., 2007).

3. Radiotracer Development in Nuclear Medicine

The development of radiotracers in nuclear medicine also utilizes compounds with structural similarities to Methyl 4-fluorobenzoylacetate. Bormans et al. (1996) synthesized Carbon-11- and fluorine-18-labeled forms of 1-methyl-4-piperidyl-4'-fluorobenzoate for potential use as in vivo substrates in brain studies. This indicates a possible application of Methyl 4-fluorobenzoylacetate in developing new radiotracers for medical imaging (Bormans et al., 1996).

4. Environmental Bioremediation

Methyl 4-fluorobenzoylacetate and similar compounds can also be used in environmental bioremediation studies. Londry and Fedorak (1993) explored the use of fluorinated compounds for detecting aromatic metabolites in methanogenic consortia. This research is relevant for understanding the environmental degradation pathways of aromatic compounds, which could be extrapolated to study the environmental fate of Methyl 4-fluorobenzoylacetate (Londry & Fedorak, 1993).

5. Fluorescent Sensor Development

Methyl 4-fluorobenzoylacetate-related compounds are also used in the development of fluorescent sensors. Ye et al. (2014) synthesized a chemosensor based on o-aminophenol and methyl 4-hydroxybenzoate derivatives for detecting metal ions, showcasing the potential for developing similar sensors using Methyl 4-fluorobenzoylacetate (Ye et al., 2014).

Safety And Hazards

“Methyl 4-fluorobenzoylacetate” is classified as a combustible liquid . It has a flash point of 110 °C in a closed cup . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

methyl 3-(4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLVYXXPRSNKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212477
Record name Methyl 4-fluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluorobenzoylacetate

CAS RN

63131-29-3
Record name Methyl 4-fluoro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63131-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluorobenzoylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063131293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-fluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-fluorobenzoylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GL Mendz, TN Lim, SL Hazell - Archives of biochemistry and biophysics, 1993 - Elsevier
… 3-fluorobenzoate, and methyl 4-fluorobenzoylacetate incubated with erythrocytes are shown in Fig.3. Incubations of methyl 4-fluorobenzoylacetate with erythrocytes or hemolysates …
Number of citations: 9 www.sciencedirect.com
V Mzozoyana - 2015 - ukzn-dspace.ukzn.ac.za
The aim of this project was to develop methods for the preparation of fluorine analogues of natural products. The incorporation of fluorine into bioactive organic compounds enhances …
Number of citations: 2 ukzn-dspace.ukzn.ac.za
S Bourrain, M Ridgill, I Collins - Synlett, 2004 - thieme-connect.com
… The condensation of methylhydrazine with methyl 4-fluorobenzoylacetate 1 gave … [6] [7] Thus, methyl 4-fluorobenzoylacetate 1 was dehydrated to the alkynyl ester 2 in good …
Number of citations: 26 www.thieme-connect.com
A Dudzik, W Snoch, P Borowiecki… - Applied microbiology …, 2015 - Springer
… (R)) orientation of acetophenone, c Prelog orientation (Pro(R)) of 2,2,2-trifluoroacetophenone (reversed CIP priority), and d Prelog (pro(S)) orientation of methyl 4-fluorobenzoylacetate. …
Number of citations: 33 link.springer.com
EL Grimm, C Brideau, N Chauret, CC Chan… - Bioorganic & medicinal …, 2006 - Elsevier
… Preparation of bromide 14 commenced with a von Pechmann condensation 28 of resorcinol and methyl 4-fluorobenzoylacetate under acidic conditions to provide phenol 13 in 79% …
Number of citations: 62 www.sciencedirect.com
AB Sheremetev - Russian chemical bulletin, 2005 - Springer
… Methyl 4 fluorobenzoylacetate (19.6 g, 0.1 mol) was added at 0 C to a solution of NaOH (4.4 g, 0.11 mol) in water (50 mL) and the resulting mixture was stirred for 12 h. Sodium nitrite (…
Number of citations: 16 link.springer.com
A Scribner, R Dennis, J Hong, S Lee, D McIntyre… - European Journal of …, 2007 - Elsevier
… Bromination of methyl 4-fluorobenzoylacetate with tetra-n-butylammonium tribromide gave bromide 10, which was treated with (2-aminopyridin-4-yl)methanol to yield imidazopyridine …
Number of citations: 68 www.sciencedirect.com

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